molecular formula C24H25FN8O5 B15042266 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxy-3-nitrophenyl acetate

4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxy-3-nitrophenyl acetate

Cat. No.: B15042266
M. Wt: 524.5 g/mol
InChI Key: AMSRHGGMYOZJHC-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidinyl group, and a triazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the fluorophenyl and piperidinyl groups. The final step involves the acetylation of the methoxy-nitrophenyl group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and triazinyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{4-[(4-CHLOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE
  • 4-[(E)-(2-{4-[(4-BROMOPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE

Uniqueness

The presence of the fluorophenyl group in 4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE imparts unique properties, such as increased stability and potential biological activity, compared to its chloro and bromo analogs. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C24H25FN8O5

Molecular Weight

524.5 g/mol

IUPAC Name

[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate

InChI

InChI=1S/C24H25FN8O5/c1-15(34)38-19-11-6-16(20(33(35)36)21(19)37-2)14-26-31-23-28-22(27-18-9-7-17(25)8-10-18)29-24(30-23)32-12-4-3-5-13-32/h6-11,14H,3-5,12-13H2,1-2H3,(H2,27,28,29,30,31)/b26-14+

InChI Key

AMSRHGGMYOZJHC-VULFUBBASA-N

Isomeric SMILES

CC(=O)OC1=C(C(=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4)[N+](=O)[O-])OC

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.